

# 3-methyl-2-phenylbutanoic acid CAS number and molecular weight

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## Compound of Interest

Compound Name: 3-methyl-2-phenylbutanoic acid

Cat. No.: B109533

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## An In-depth Technical Guide to 3-Methyl-2-Phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-methyl-2-phenylbutanoic acid**, a key intermediate in organic synthesis. This document collates its chemical and physical properties, available synthesis methodologies, and potential applications, presented in a format tailored for researchers and professionals in the field of drug discovery and chemical development.

## Chemical Identity and Properties

**3-Methyl-2-phenylbutanoic acid**, also known as  $\alpha$ -isopropylphenylacetic acid, is a carboxylic acid with a phenyl group and an isopropyl group attached to the  $\alpha$ -carbon.<sup>[1][2]</sup> Its chemical properties are summarized below.

Property	Value	Reference
CAS Number	3508-94-9	[1][3][4][5][6]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>2</sub>	[3][5][6]
Molecular Weight	178.23 g/mol	[5][7]
Alternate Names	$\alpha$ -Isopropylphenylacetic acid, 2-Phenylisovaleric acid, 3-Methyl-2-phenylbutyric acid	[1][3][6]
Appearance	White to off-white solid	[1]
Melting Point	59-61 °C	[1][2]
Boiling Point	282 °C at 760 mmHg	[2][5]
Water Solubility	Slightly soluble	[1][2]
pKa	4.26 $\pm$ 0.10 (Predicted)	[1][2]

## Synthesis and Experimental Protocols

While specific, detailed protocols for the direct synthesis of **3-methyl-2-phenylbutanoic acid** are not extensively published in peer-reviewed literature, a general method for the  $\alpha$ -alkylation of arylacetic acids provides a viable synthetic route. Additionally, a protocol for the amidation of (S)-**3-methyl-2-phenylbutanoic acid** to its corresponding amide is available, which is detailed below as an example of its application in further synthesis.

### 2.1. General Synthesis of $\alpha$ -Alkyl Phenylacetic Acids

A general method for the synthesis of  $\alpha$ -alkylated phenylacetic acids involves the use of a diorganometallic reagent to deprotonate the  $\alpha$ -carbon, followed by reaction with an electrophile. [1]

#### Experimental Protocol:

- A 0.24 M solution of a suitable diorganometallic reagent (e.g., lithium diisopropylamide) in an appropriate solvent is cooled to 0 °C.

- The arylacetic acid (e.g., phenylacetic acid), dissolved in anhydrous THF, is added to the cooled solution.
- The resulting mixture is stirred vigorously at 0 °C for 2 hours.
- The electrophilic reagent (e.g., 2-iodopropane for the synthesis of **3-methyl-2-phenylbutanoic acid**) is then added to the cooled mixture.
- The reaction mixture is stirred vigorously and allowed to warm slowly to room temperature overnight.
- Upon completion, the reaction is quenched by the slow, dropwise addition of water.
- The organic solvent is evaporated, and the residue is extracted with a suitable solvent (e.g., CH<sub>2</sub>Cl<sub>2</sub>).
- The aqueous phase is acidified with 1N HCl and extracted again with CH<sub>2</sub>Cl<sub>2</sub>.
- The combined organic phases are washed with water and brine, dried over Na<sub>2</sub>SO<sub>4</sub>, and the solvent is evaporated.
- The crude product is then purified.[\[1\]](#)

## 2.2. Amidation of (S)-**3-Methyl-2-phenylbutanoic Acid**

The following protocol details the conversion of (S)-**3-methyl-2-phenylbutanoic acid** to (S)-3-methyl-2-phenylbutanamide, illustrating its use as a synthetic intermediate.[\[4\]](#)

### Experimental Protocol:

- To a solution of (S)-**3-methyl-2-phenylbutanoic acid** in a suitable solvent (e.g., dichloromethane), a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide - DCC) and a catalytic amount of a coupling additive (e.g., 4-dimethylaminopyridine - DMAP) are added.
- The mixture is stirred at room temperature for 10-15 minutes.
- A solution of ammonia in a suitable solvent (e.g., 1,4-dioxane) is then added to the reaction mixture.

- The reaction is stirred at room temperature until completion, monitored by TLC.
- The reaction mixture is filtered to remove the dicyclohexylurea byproduct.
- The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
- The resulting crude (S)-3-methyl-2-phenylbutanamide is purified by recrystallization or column chromatography.[4]

## Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing specific biological activities or associated signaling pathways for **3-methyl-2-phenylbutanoic acid**. Its primary documented application is as a raw material and intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and dyestuff fields.[1] As such, a signaling pathway diagram is not applicable for this compound.

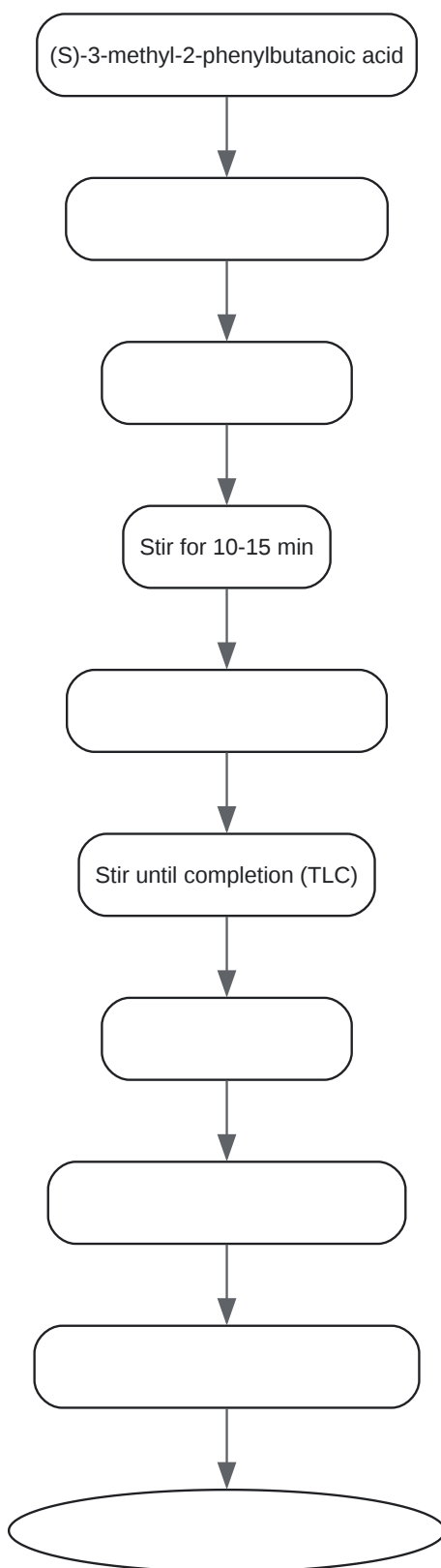
## Visualizations

### 4.1. Chemical Structure

Caption: Chemical structure of **3-methyl-2-phenylbutanoic acid**.

### 4.2. Synthetic Workflow for Amidation

The following diagram illustrates the workflow for the amidation of (S)-**3-methyl-2-phenylbutanoic acid**.



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Caption: Experimental workflow for the amidation of (S)-**3-methyl-2-phenylbutanoic acid**.

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